molecular formula C7H14N6 B1581948 2,4-Diamino-6-butylamino-1,3,5-triazine CAS No. 5606-24-6

2,4-Diamino-6-butylamino-1,3,5-triazine

Cat. No.: B1581948
CAS No.: 5606-24-6
M. Wt: 182.23 g/mol
InChI Key: CVKGSDYWCFQOKU-UHFFFAOYSA-N
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Description

2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H14N6. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-6-butylamino-1,3,5-triazine is the enzyme acetohydroxyacid synthase (AHAS) in susceptible plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids.

Mode of Action

This compound: acts by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth.

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound has high gi absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.65 , suggesting it may have good membrane permeability. Its skin permeation is low, with a log kp of -681 cm/s .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-butylamino-1,3,5-triazine can be synthesized through the reaction of dicyandiamide with butylamine under specific conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or water, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored as a green synthesis method, reducing the use of solvents and shortening reaction times .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-butylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2,4-Diamino-6-butylamino-1,3,5-triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of a butyl group, leading to different chemical and biological properties.

    2,4-Diamino-6-methylamino-1,3,5-triazine: The presence of a methyl group affects its reactivity and applications.

    2,4-Diamino-6-ethylamino-1,3,5-triazine: Similar to the butyl derivative but with an ethyl group, influencing its chemical behavior.

Uniqueness

2,4-Diamino-6-butylamino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its solubility and reactivity compared to other derivatives, making it valuable in various applications .

Properties

IUPAC Name

2-N-butyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGSDYWCFQOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204611
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-24-6
Record name N2-Butyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 100 mL of water, and 29.2 g (0.4 mol) of butylamine was warmed with stirring and allowed to react finally at a reflux temperature for 6 hours. After cooling the reaction mixture, the product was filtered and washed sufficiently with a large amount of water and then washed with toluene. The filtrate was dried at 70° C. for 6 hours in vacuum to obtain 17.5 g (yield 96%) of the titled compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in the (a), 100 mL of water and 29.2 g (0.4 mol) of butylamine was heated while stirring, followed by being finally reacted for 6 hours at reflux temperature. After cooling reaction liquid, a product was filtered, followed by washing with a large quantity of water and then with toluene. The product was dried at 70° C. in vacuo for 6 hours to obtain 17.5 g (a yield of 96%) of the above-identified compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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